Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate
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Overview
Description
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound with the molecular formula C14H18BrNO4. It is a derivative of benzoic acid and contains a bromine atom, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate typically involves multiple steps:
Bromination: The starting material, methyl 4-aminobenzoate, is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position of the benzene ring.
Protection of the Amino Group: The amino group is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step forms the tert-butoxycarbonyl-protected amino group.
Methylation: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc-protected amino groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzoates.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and free amines.
Scientific Research Applications
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Biological Studies: The compound is used to study enzyme interactions and protein modifications.
Material Science: It is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate involves its interaction with various molecular targets. The bromine atom and Boc-protected amino group allow it to participate in nucleophilic substitution and other reactions, making it a versatile intermediate in organic synthesis. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate
- tert-Butyl 2-aminobenzylcarbamate
- tert-Butyl 3-formylbenzylcarbamate
- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid
- tert-Butyl 3-aminobenzylcarbamate
- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
Uniqueness
Methyl 3-bromo-4-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to the presence of the bromine atom at the 3-position, which allows for selective substitution reactions. The combination of the Boc-protected amino group and the methyl ester group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C14H18BrNO4 |
---|---|
Molecular Weight |
344.20 g/mol |
IUPAC Name |
methyl 3-bromo-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate |
InChI |
InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-10-6-5-9(7-11(10)15)12(17)19-4/h5-7H,8H2,1-4H3,(H,16,18) |
InChI Key |
KUCOPWOXZBGXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
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